6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Medicinal Chemistry ADME Prediction Physicochemical Property Optimization

6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1092394-15-4) is the preferred 6-substituted triazolopyridine for reducing lipophilicity in kinase inhibitor SAR. LogP 0.4 vs. 6-methyl (0.71–1.53), 6-chloro (0.93), 6-bromo (1.08–1.66). tPSA 65.0 Ų (+8.1–8.8 Ų vs. analogs) enables membrane permeability modulation. 83% synthetic yield; ≥97% purity; multi-gram available. Ideal for JAK2, VEGFR2, RORγt programs.

Molecular Formula C7H8N4O
Molecular Weight 164.16
CAS No. 1092394-15-4
Cat. No. B3026751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS1092394-15-4
Molecular FormulaC7H8N4O
Molecular Weight164.16
Structural Identifiers
SMILESCOC1=CN2C(=NC(=N2)N)C=C1
InChIInChI=1S/C7H8N4O/c1-12-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3,(H2,8,10)
InChIKeyBLGYAIWJMVWVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1092394-15-4) | Core Scaffold & Physicochemical Baseline for Procurement


6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1092394-15-4) is a heterocyclic organic compound belonging to the methoxytriazolopyridine class, characterized by a fused [1,2,4]triazolo[1,5-a]pyridine core with a methoxy (-OCH₃) substituent at the 6-position and a primary amine (-NH₂) at the 2-position [1]. Its molecular formula is C₇H₈N₄O with a molecular weight of 164.16 g/mol [1]. The compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry, particularly for kinase inhibitor programs . Commercially, it is available from multiple global vendors in research-grade quantities (typically 100 mg to 5 g) with certified purity specifications ranging from 95% to 98% .

6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1092394-15-4) | Why Substituent Position and Physicochemical Properties Preclude Simple Substitution


Within the [1,2,4]triazolo[1,5-a]pyridin-2-amine series, the position and nature of the substituent critically dictate both physicochemical properties and biological target engagement. Simple substitution with another 6-substituted analog (e.g., 6-methyl, 6-chloro, 6-bromo) results in markedly different lipophilicity (LogP) profiles, which directly impact membrane permeability, solubility, and metabolic stability [1]. Similarly, shifting the methoxy group to the 5- or 7-position alters the electronic distribution of the fused ring system, potentially modifying kinase binding affinities and off-target profiles . The following quantitative evidence guide provides direct, comparator-based data to support informed procurement decisions for this specific 6-methoxy regioisomer.

6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1092394-15-4) | Quantifiable Differentiation Against Structural Analogs


Lipophilicity (LogP) Differentiation vs. 6-Methyl, 6-Chloro, and 6-Bromo Analogs

The 6-methoxy substitution yields a distinct lipophilicity profile compared to other 6-substituted analogs. The predicted LogP (XLogP3-AA) for 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is 0.4 [1], which is significantly lower than the 6-methyl (LogP ~0.71-1.53) [2] , 6-chloro (LogP ~0.93) [3], and 6-bromo (LogP ~1.08-1.66) [4] analogs. This lower LogP value indicates increased hydrophilicity, which can translate to improved aqueous solubility and potentially different pharmacokinetic behavior.

Medicinal Chemistry ADME Prediction Physicochemical Property Optimization

Topological Polar Surface Area (tPSA) Differentiation vs. 6-Methyl, 6-Chloro, and 6-Bromo Analogs

The presence of the methoxy group at the 6-position confers a distinct Topological Polar Surface Area (tPSA) compared to other 6-substituted analogs. The target compound has a tPSA of 65.0 Ų , which is higher than the 6-methyl (56.9 Ų) , 6-chloro (56.9 Ų) [1], and 6-bromo (56.2 Ų) [2] analogs. This increased polar surface area is a direct consequence of the methoxy oxygen and can influence membrane permeability and blood-brain barrier penetration potential.

Medicinal Chemistry Drug-likeness Permeability Prediction

Synthesis Yield Benchmark: Reported 83% Yield Under Specific Conditions

A documented synthetic route for 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine, adapted from US Patent 7,863,291 B2, reports an isolated yield of 83% (6.05 g, 33.2 mmol) . This yield was achieved via a two-step, one-pot procedure involving the reaction of 5-methoxypyridin-2-amine ethoxycarbonyl thiourea with hydroxylamine hydrochloride and Hunig's Base in ethanol/methanol at 60°C. While a direct, head-to-head yield comparison with other regioisomers under identical conditions is not available, this reported yield establishes a performance benchmark for procurement of this specific building block.

Synthetic Chemistry Process Development Route Scouting

Commercial Purity Grade Differentiation vs. Unsubstituted Core Scaffold

Commercial availability and certified purity specifications differ between the 6-methoxy derivative and the unsubstituted core scaffold. 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is routinely offered at purities of 95-98% by multiple vendors , whereas the unsubstituted parent compound ([1,2,4]triazolo[1,5-a]pyridin-2-amine, CAS 874-46-4) is commonly listed with a purity of 97% or greater from specialized suppliers [1]. This indicates that the 6-methoxy derivative is widely accessible in high purity, comparable to the core scaffold, ensuring its suitability for demanding research applications.

Chemical Procurement Quality Control Research-Grade Reagents

6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1092394-15-4) | High-Value Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Targeting Kinase Inhibitors Requiring Enhanced Hydrophilicity

Based on its significantly lower LogP (0.4) compared to 6-methyl (0.71-1.53), 6-chloro (0.93), and 6-bromo (1.08-1.66) analogs [1], this compound is an optimal choice for Structure-Activity Relationship (SAR) studies where increasing aqueous solubility or reducing lipophilicity is a primary objective. It serves as a direct comparator to more lipophilic 6-substituted analogs in kinase inhibitor programs, particularly those targeting JAK2, VEGFR2, or RORγt where the triazolopyridine scaffold is a validated pharmacophore .

Physicochemical Property Optimization for Improved Permeability and Drug-likeness

The compound's elevated Topological Polar Surface Area (tPSA) of 65.0 Ų, which is 8.1-8.8 Ų higher than 6-methyl, 6-chloro, and 6-bromo analogs , makes it a valuable tool for probing the effects of polar surface area on membrane permeability. It is particularly suited for lead optimization programs aiming to balance potency with favorable ADME properties, such as reducing passive membrane permeability to mitigate off-target effects or enhancing solubility for in vivo formulation.

Synthetic Route Benchmarking and Building Block Procurement

With a reported synthetic yield of 83% under defined conditions and widespread commercial availability at purities of 95-98% , this compound represents a reliable and well-characterized building block for parallel synthesis or library production. Procurement teams can confidently source this material in multi-gram quantities, using the documented yield as a benchmark for cost-of-goods estimations and route scouting activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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